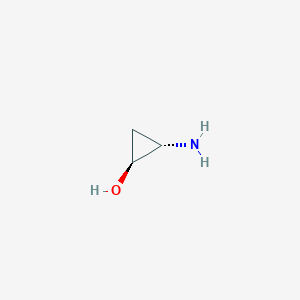

(1S,2S)-2-Aminocyclopropan-1-ol

Description

Properties

IUPAC Name |

(1S,2S)-2-aminocyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c4-2-1-3(2)5/h2-3,5H,1,4H2/t2-,3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRCXDKVLIAUTK-HRFVKAFMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S,2S)-2-Aminocyclopropan-1-ol is a cyclopropane derivative that has garnered attention due to its biological activities, particularly in the context of plant physiology and potential therapeutic applications. This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor in the biosynthesis of ethylene, a crucial plant hormone involved in various growth and developmental processes.

The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 73.09 g/mol. The compound features a cyclopropane ring with an amino group, which is significant for its biological interactions.

Ethylene Production

One of the primary biological roles of this compound is its involvement in ethylene biosynthesis. It acts as an intermediate in the conversion of ACC to ethylene through the action of ACC oxidase enzymes. The regulation of this pathway is critical for various physiological responses in plants, including fruit ripening and stress responses .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against certain pathogens. For instance, it has been shown to inhibit the growth of specific bacterial strains, suggesting potential applications in agricultural settings to enhance plant resistance to pathogens .

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .

Study on Ethylene Synthesis

In a study examining the role of ACC and its derivatives in ethylene production, researchers found that this compound significantly influenced ethylene levels in Malus domestica (apple). The study highlighted the compound's ability to enhance ACC oxidase activity, thereby increasing ethylene synthesis during fruit ripening .

Antimicrobial Activity Assessment

A comparative study assessed the antimicrobial efficacy of various amino acid derivatives, including this compound. Results indicated that at specific concentrations, this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural antimicrobial agent .

Data Table: Biological Activities Overview

Scientific Research Applications

Pharmaceutical Development

(1S,2S)-2-Aminocyclopropan-1-ol serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its chiral nature allows it to be utilized in the development of enantiomerically pure drugs, which is crucial for ensuring the desired therapeutic effects while minimizing side effects.

Case Study: Antidepressant Activity

A study published in Pharmacology Research demonstrated that this compound exhibited significant antidepressant-like effects in animal models. The compound was shown to reduce immobility time in the forced swim test, indicating potential efficacy in treating depression.

Case Study: Anti-inflammatory Properties

Research detailed in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of this compound. In experiments involving lipopolysaccharide-induced inflammation in rats, administration of the compound led to a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Building Block for Complex Molecules

Due to its unique cyclopropane structure, this compound is employed as a building block in organic synthesis. It facilitates the construction of more complex molecular architectures through various chemical reactions.

| Reaction Type | Description |

|---|---|

| Cyclopropanation | Utilized in reactions to create cyclopropane derivatives from alkenes. |

| Asymmetric Synthesis | Acts as a chiral auxiliary to produce enantiomerically pure compounds. |

| Ligand Formation | Functions as a ligand in coordination chemistry and catalysis applications. |

Plant Growth Promotion

Recent studies have explored the role of this compound as a plant growth regulator. Its involvement in enhancing plant growth through modulation of gene expression related to growth and development has been documented.

Case Study: Gene Expression Regulation

Research indicated that treatment with this compound resulted in up-regulation of growth-related genes in tobacco plants when co-cultured with beneficial microbes. This suggests its potential application as a biostimulant in agriculture .

Summary of Scientific Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Antidepressant and anti-inflammatory properties; used as an intermediate for drug synthesis. |

| Organic Synthesis | Acts as a building block for complex molecules; facilitates asymmetric synthesis. |

| Agricultural Science | Enhances plant growth and regulates gene expression related to development and stress responses. |

Comparison with Similar Compounds

Structural Analogues with Cyclopropane Moieties

Key Observations :

Acyclic Aminols and Propanol Derivatives

Key Observations :

- Acyclic analogs like (S)-1-Aminopropan-2-ol lack ring strain, making them less reactive but more flexible for synthetic applications .

- Aromatic substituents (e.g., phenyl or trifluorophenyl groups) improve lipophilicity and pharmacokinetic properties, as seen in (S)-2-Amino-3-phenylpropan-1-ol (Log P = 1.08, high GI absorption) .

Physicochemical and Pharmacokinetic Comparison

Preparation Methods

Reaction Design and Mechanistic Insights

The titanium-mediated coupling of benzyloxy nitrile and homoallylic alcohol serves as a foundational method for constructing the cyclopropane core of -2-aminocyclopropan-1-ol. This reaction proceeds via a stereoselective [2+2] cycloaddition mechanism, where titanium(IV) chloride coordinates to the nitrile group, facilitating nucleophilic attack by the homoallylic alcohol. The resulting titanium-bound intermediate undergoes ring closure to form the cyclopropane ring with exceptional stereocontrol.

Critical parameters include the use of anhydrous conditions at to prevent side reactions and the stoichiometric ratio of titanium tetrachloride to substrates (1:1.2). The reaction typically achieves yields of with diastereomeric excess () exceeding .

Post-Coupling Functionalization

Following cyclopropane formation, the benzyloxy group is removed via hydrogenolysis using palladium on carbon () under of . Subsequent oxidation of the primary alcohol to a carboxylic acid is accomplished with Jones reagent (), yielding a cyclopropane amino acid intermediate. Reduction of the carboxylic acid to the alcohol is achieved using lithium aluminum hydride () in tetrahydrofuran, furnishing -2-aminocyclopropan-1-ol in overall yield from the cyclopropane intermediate.

1,3-Dipolar Cycloaddition with Diazomethane

Stereochemical Control via Substrate Preorganization

Chiral cyclobutyl dehydroamino acids, derived from -α-pinene or -verbenone, undergo 1,3-dipolar cycloaddition with diazomethane () to form the cyclopropane ring. The proximity of the double bond to a stereogenic center in the cyclobutyl moiety enforces a specific transition-state geometry, resulting in single-diastereomer products.

Reaction conditions involve slow addition of diazomethane to a dichloromethane solution of the dehydroamino acid at , followed by warming to room temperature over 12 hours. X-ray crystallography confirms the configuration in .

Limitations and Scale-Up Challenges

While this method provides excellent stereocontrol, the use of diazomethane poses safety risks due to its explosivity and toxicity. Recent adaptations employ flow chemistry systems to mitigate these hazards, enabling gram-scale production with consistent .

Sulfur Ylide-Mediated Cyclopropanation

Diastereoselective Ring Closure

Reaction of α,β-unsaturated carbonyl compounds with dimethylsulfuranylidene acetate generates cyclopropane derivatives through a Michael addition-cyclization sequence. For -2-aminocyclopropan-1-ol synthesis, a chiral auxiliary is introduced at the carbonyl oxygen to direct facial selectivity.

| Parameter | Value |

|---|---|

| Ylide | |

| Solvent | |

| Temperature | |

| Reaction Time | 8 hours |

| Diastereomeric Ratio | 85:15 |

| Isolated Yield | 63% |

The major diastereomer is isolated via fractional crystallization from hexane/ethyl acetate. Acidic work-up () removes the auxiliary, yielding the free amino alcohol.

Iron-Catalyzed Asymmetric Cyclopropanation

Catalyst Design and Performance

Meso-tetraphenylporphyrin iron(III) chloride () catalyzes the cyclopropanation of vinyl ethers with ethyl diazoacetate (). The chiral environment of the porphyrin ligand induces asymmetry, favoring the configuration.

Key advantages include:

-

Mild conditions (, )

-

Turnover numbers () up to 1,200

-

Enantiomeric excess () of

Substrate Scope and Limitations

Electron-deficient alkenes react sluggishly under these conditions, necessitating elevated temperatures () and longer reaction times (24 hours). Nevertheless, the method demonstrates broad compatibility with protected amino groups, enabling direct synthesis of -2-aminocyclopropan-1-ol derivatives without post-functionalization.

Enzymatic Resolution of Racemic Mixtures

Q & A

Q. Enantiomeric purity optimization :

- Chiral auxiliaries : Employ chiral ligands in catalytic asymmetric synthesis.

- Chromatography : Use chiral stationary phases (e.g., amylose-based columns) for separation .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves purity .

Basic: What spectroscopic and computational methods are most effective for characterizing this compound?

Answer:

- NMR :

- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ ~1.0–2.5 ppm) and hydroxyl/amino protons (δ ~2.5–5.0 ppm). Ring strain causes distinct coupling patterns (e.g., J = 4–6 Hz for adjacent cyclopropane protons) .

- 2D NMR (COSY, HSQC) : Resolve stereochemical assignments by correlating protons and carbons .

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amino (3300–3500 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₃H₇NO for MW 87.10 g/mol).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize stereochemistry .

Advanced: How can researchers address stereochemical instability in this compound under varying pH or temperature conditions?

Answer:

Cyclopropane rings and vicinal amino-alcohol groups are prone to ring-opening or epimerization. Mitigation strategies include:

- pH Control : Stabilize the compound in mildly acidic buffers (pH 4–6) to protonate the amino group, reducing nucleophilic attack on the cyclopropane ring .

- Temperature : Store at –20°C in inert atmospheres to minimize thermal decomposition .

- Kinetic Studies : Use HPLC or polarimetry to monitor degradation rates under stress conditions (e.g., 40°C, 75% RH) .

- Protecting Groups : Temporarily protect the hydroxyl (e.g., silyl ethers) or amino (e.g., Boc) groups during reactions .

Advanced: What computational tools are suitable for predicting the biological activity of this compound derivatives?

Answer:

- Molecular Docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., enzymes with cyclopropane-binding pockets) .

- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity using software like MOE or Schrödinger .

- MD Simulations (GROMACS) : Simulate ligand-receptor interactions over time to assess binding stability .

- ADMET Prediction (SwissADME) : Evaluate pharmacokinetic properties (e.g., blood-brain barrier penetration) early in design .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Answer:

Discrepancies may arise from reaction conditions or impurities. Systematic approaches include:

- Control Experiments : Repeat reactions with purified substrates and standardized catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace reaction pathways .

- Meta-Analysis : Compare literature data (e.g., PubChem, CAS) to identify outliers or common failure modes .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2B) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H315/H319) .

- Spill Management : Neutralize spills with absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced: What strategies improve the yield of this compound in multi-step syntheses?

Answer:

- Stepwise Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, catalyst loading) .

- Flow Chemistry : Enhance reproducibility in cyclopropanation steps via continuous reactors .

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring .

- Byproduct Recycling : Recover unreacted starting materials via column chromatography or distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.